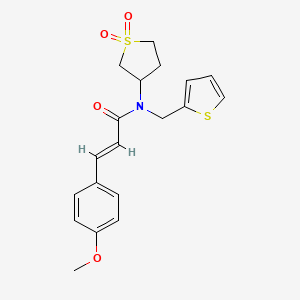
(2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)prop-2-enamide” is a mouthful, but let’s break it down. This compound belongs to the class of enamides , characterized by a double bond between the nitrogen and carbon atoms in the amide group. Enamides exhibit interesting reactivity patterns due to this unsaturation.
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One common approach starts with the condensation of an aldehyde (such as 4-methoxybenzaldehyde) with a thiol (such as tetrahydrothiophene-3-one) to form the corresponding thioether. Next, the thioether reacts with an α,β-unsaturated ketone (such as thiophen-2-ylmethylprop-2-enone) to yield the target enamide. The reaction sequence can be summarized as follows:
- Aldehyde + Thiol → Thioether
- Thioether + α,β-Unsaturated Ketone → Enamide
Industrial Production:: While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale manufacturing. Optimization of reaction conditions, catalysts, and purification steps ensures efficient production.
Chemical Reactions Analysis
Reactivity::
Oxidation: The thioether moiety can undergo oxidation to form the corresponding sulfoxide or sulfone.
Reduction: Reduction of the double bond in the enamide can yield the saturated amide.
Substitution: The thioether sulfur can participate in nucleophilic substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Hydrogen gas (H₂) with a suitable catalyst (e.g., palladium on carbon, Raney nickel).
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of Lewis acids (e.g., BF₃·Et₂O).
- Oxidation: Sulfoxide or sulfone derivatives.
- Reduction: Saturated amide.
- Substitution: Various substituted enamides.
Scientific Research Applications
This compound finds applications in:
Medicinal Chemistry: Enamides exhibit bioactivity, making them interesting targets for drug discovery.
Organic Synthesis: As versatile intermediates, enamides participate in diverse transformations.
Materials Science: Enamides can be incorporated into polymers or used as ligands in coordination chemistry.
Mechanism of Action
The exact mechanism of action for this specific compound depends on its context (e.g., as a drug or catalyst). It likely interacts with biological targets (enzymes, receptors) or participates in chemical reactions.
Properties
Molecular Formula |
C19H21NO4S2 |
|---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
(E)-N-(1,1-dioxothiolan-3-yl)-3-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)prop-2-enamide |
InChI |
InChI=1S/C19H21NO4S2/c1-24-17-7-4-15(5-8-17)6-9-19(21)20(13-18-3-2-11-25-18)16-10-12-26(22,23)14-16/h2-9,11,16H,10,12-14H2,1H3/b9-6+ |
InChI Key |
LWCLZZZQQQKYLJ-RMKNXTFCSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)N(CC2=CC=CS2)C3CCS(=O)(=O)C3 |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)N(CC2=CC=CS2)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12147080.png)
![N-(3,5-dichlorophenyl)-2-(4-oxo-3-prop-2-enyl(3,5,6,7,8-pentahydrobenzo[b]thio pheno[2,3-d]pyrimidin-2-ylthio))acetamide](/img/structure/B12147090.png)
![2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B12147091.png)
![N-(3-chloro-4-fluorophenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12147098.png)
![N-(2-chloro-4,6-dimethylphenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12147099.png)
![5-[(2,6-Difluorophenyl)methylthio]-3-(2-fluorophenyl)-1,2,4-triazole-4-ylamine](/img/structure/B12147114.png)
![2-[4-(4-methylbenzyl)piperazin-1-yl]-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12147122.png)
![3-chloro-5,7-bis[(4-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B12147126.png)

![2-[4-amino-5-(3,4,5-trimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dichloro phenyl)acetamide](/img/structure/B12147139.png)
![(3-butyl-5,6-dimethyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)(4-methoxyphenyl)methanone](/img/structure/B12147148.png)
![(4E)-5-(3,4-dimethoxyphenyl)-4-[hydroxy(4-methoxyphenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione](/img/structure/B12147151.png)
![(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-2-[(4-methylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B12147152.png)
![(4E)-5-(3-chlorophenyl)-4-[(4-chlorophenyl)(hydroxy)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione](/img/structure/B12147159.png)
